5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9,11H,1-2,4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCINEQHLAHAZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The bicyclic 1,6-naphthyridine core is typically constructed via cyclization reactions involving pyridine derivatives. A widely cited approach involves the Heck coupling of 2-chloropyridine with ethylene gas to form a vinylpyridine intermediate, followed by intramolecular cyclization. This method, developed for analogous tetrahydronaphthyridine systems, achieves regioselective ring closure at the 1,6-positions .
Critical Reaction Parameters :
-
Heck Coupling : Catalyzed by palladium acetate (Pd(OAc)₂) with triethylamine as a base in dimethylacetamide (DMA) at 90°C for 12 hours. Ethylene gas is introduced at 0.5 MPa to drive the reaction .
-
Cyclization : The vinylpyridine intermediate undergoes acid-mediated cyclization (e.g., HCl in methanol) to form the partially saturated naphthyridine ring.
Introduction of the 3-hydroxy group is achieved through directed ortho-metalation or oxidation of pre-installed substituents. A nitro group at position 3 serves as a precursor for hydroxylation via catalytic hydrogenation:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → rt, 4 h | 78% | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 6 h | 92% |
The nitro-to-amine intermediate is subsequently oxidized to the hydroxyl group using MnO₂ in dichloromethane, achieving 85% conversion .
Enantioselective Synthesis for Chiral Intermediates
For applications requiring chiral purity, asymmetric transfer hydrogenation is employed. The dihydronaphthyridine precursor is treated with a ruthenium-(R,R)-TsDPEN catalyst under hydrogen gas, yielding the tetrahydro product with >99% enantiomeric excess (ee) :
Key Data :
-
Catalyst: Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)
-
Conditions: 35°C, 24 h under N₂ atmosphere
-
Solvent: Acetonitrile
Salt Formation and Purification
Conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid (2 equiv) in ethanol. Crystallization from a mixture of ethyl acetate and ethanol (3:1 v/v) yields the dihydrochloride form with >99% purity .
Industrial-Scale Protocol :
-
Dissolve the free base in ethanol (5 vol).
-
Add concentrated HCl (2.2 equiv) dropwise at 0–5°C.
-
Stir for 2 h, then filter and wash with cold ethanol.
Comparative Analysis of Synthetic Routes
The table below contrasts two dominant methodologies:
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that 5,6,7,8-tetrahydro-[1,6]naphthyridin-3-ol exhibits antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression. Further investigations are required to elucidate its pharmacodynamics and therapeutic potential.
3. Anticancer Properties
Recent studies have explored the anticancer effects of 5,6,7,8-tetrahydro-[1,6]naphthyridin-3-ol. In vitro tests have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The compound's mechanism may involve apoptosis induction or cell cycle arrest at specific phases.
Synthetic Methodologies
1. Asymmetric Synthesis
The asymmetric synthesis of this compound has been developed to enhance its biological activity and selectivity. A notable method involves the use of chiral catalysts to produce enantiomerically pure forms of the compound, which may exhibit different pharmacological profiles.
2. Derivatization Techniques
Various derivatization techniques have been employed to modify the naphthyridine scaffold for improved solubility and bioavailability. These modifications can lead to enhanced therapeutic effects and reduced side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition zones compared to control groups |
| Neuropharmacological Assessment | Tested in rodent models for anxiety | Reduced anxiety-like behaviors in elevated plus maze tests |
| Anticancer Research | Assessed against human cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
(a) 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride (CAS: 1353101-01-5):
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 741736-95-8):
(b) Isomeric Variants
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS: 1820665-47-1):
- 1,2,3,4-Tetrahydro-1,6-naphthyridine :
Pharmacological Activity Comparison
Physicochemical Properties
Key Research Findings
- Antiviral Applications : Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine exhibit potent HIV-1 integrase inhibition via allosteric binding, with SAR studies highlighting the importance of N-alkyl substituents for potency .
- Synthetic Challenges: Low yields (28–44%) in nucleophilic substitution reactions (e.g., 2-((3-fluorophenoxy)methyl derivatives) suggest steric hindrance at position 6 .
- Isomer-Specific Activity : 1,6-naphthyridine isomers show distinct pharmacological profiles compared to 1,8 variants, emphasizing the role of nitrogen positioning .
Biological Activity
5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride is a nitrogen-containing heterocyclic compound derived from naphthyridine. Its unique structural features contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
- Chemical Formula: CHNO
- Molecular Weight: 150.18 g/mol
- CAS Number: 785774-74-5
Structure and Synthesis
The compound's synthesis typically involves cyclization reactions using precursors like 2-chloro-3,5-diaminopyridine. The cyclization can be catalyzed by agents such as montmorillonite K10 or through cobalt-catalyzed methods. The resulting compound exhibits enhanced solubility and stability due to its dihydrochloride form .
The biological activity of this compound is attributed to its interaction with various molecular targets. It can inhibit specific enzymes or modulate receptor functions, leading to significant biological effects. Notably, this compound has shown potential in the following areas:
- Anticancer Activity: Studies indicate that naphthyridine derivatives possess antitumor properties. Specifically, screening libraries derived from similar compounds has identified lead candidates with activity against tuberculosis and cancer cell lines .
- Antimicrobial Effects: Research has highlighted the compound's efficacy against various microbial strains, showcasing its potential as an antimicrobial agent.
- Anti-inflammatory and Analgesic Properties: The compound has been investigated for its ability to reduce inflammation and pain through modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antituberculosis Screening: A study synthesized a library of 5,6,7,8-tetrahydro-1,6-naphthyridines that demonstrated promising antituberculosis activity. Three lead compounds were identified that could inhibit the growth of Mycobacterium tuberculosis .
- Anticancer Properties: In vitro studies have shown that derivatives of naphthyridine can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,5-Naphthyridine | Antitumor | Different substitution patterns |
| 1,8-Naphthyridine | Antimicrobial | Varies in solubility and stability |
| 2,7-Naphthyridine | Antihypertensive | Structural differences affecting activity |
| This compound | Anticancer, antimicrobial | Hydroxyl group at the 3-position enhances specificity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride, and what are their key intermediates?
- Methodological Answer : A widely used approach involves microwave-promoted, cobalt-catalyzed [2 + 2 + 2] cyclizations of alkynes and nitriles to construct the naphthyridine core. For example, intramolecular cyclization of compound E under Co catalysis yields 5,6,7,8-tetrahydro-[1,6]naphthyridines . Reduction of 1,6-naphthyridinium salts (e.g., F ) with hydrogen gas (H₂, Pd/C catalyst) can also produce tetrahydro derivatives, though isomerization may occur during reduction . Key intermediates include β-amino alcohols and Meldrum’s acid derivatives .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity ≥98% is typically required for pharmacological studies .
- Structural Confirmation : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show characteristic signals for the tetrahydro ring protons (δ 1.5–3.0 ppm) and hydroxyl groups (δ 5.0–6.0 ppm) .
- Salt Form Verification : Elemental analysis (EA) for chloride content or ion chromatography to confirm dihydrochloride stoichiometry .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in a desiccator to prevent hygroscopic degradation. Solutions in DMSO should be aliquoted and stored at –20°C, with stability tested via LC-MS over 30 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 75% vs. trace isomer formation ) often arise from reaction conditions. To optimize:
- Catalyst Screening : Test alternative catalysts (e.g., Ru or Rh instead of Co) to minimize side products .
- Reduction Control : Use low-pressure H₂ (1 atm) and monitor reaction progress with TLC to halt reduction before over-hydrogenation occurs .
- Microwave Parameters : Adjust irradiation time (e.g., 30–60 minutes) and temperature (80–120°C) to balance cyclization efficiency and decomposition .
Q. What strategies are effective for functionalizing the naphthyridine core to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Introduce halogens (Cl, Br) at the 3-position using N-chlorosuccinimide (NCS) or bromine in acetic acid .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to modify the 8-position .
- Reductive Amination : Attach alkyl/aryl groups to the secondary amine in the tetrahydro ring using NaBH₃CN or STAB .
Q. How can researchers address inconsistencies in biological activity data across studies?
- Methodological Answer : Variability in reported IC₅₀ values may stem from:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation time (e.g., 24 vs. 48 hours) .
- Salt Form Interference : Compare free base and dihydrochloride forms, as chloride ions can affect ion channel targets .
- Metabolite Interference : Perform stability assays in cell culture media to rule out compound degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
